An In-depth Technical Guide to the Chemical Properties and Structure of 2-Nonadecanol
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Nonadecanol
Introduction: Unveiling the Characteristics of a Long-Chain Secondary Alcohol
2-Nonadecanol, a long-chain secondary fatty alcohol, presents a fascinating subject for researchers in organic synthesis, materials science, and drug development. Its nineteen-carbon backbone, with a hydroxyl group at the second position, imparts a unique combination of lipophilicity and modest polarity, suggesting a range of potential applications. This technical guide provides a comprehensive exploration of the chemical properties, structure, synthesis, and potential biological significance of 2-Nonadecanol, offering field-proven insights for scientists and drug development professionals. While specific experimental data for 2-Nonadecanol is limited in publicly accessible literature, this guide synthesizes available information and draws logical inferences from closely related analogs to provide a robust foundational understanding.
Physicochemical and Structural Properties: A Comparative Analysis
A thorough understanding of the physicochemical properties of 2-Nonadecanol is paramount for its effective application in research and development. Due to the scarcity of direct experimental data, the properties of its precursor, 2-nonadecanone, and its structural isomer, 1-Nonadecanol, are presented for comparative analysis and estimation.
| Property | 2-Nonadecanol | 2-Nonadecanone (Precursor) | 1-Nonadecanol (Isomer) | Source |
| Molecular Formula | C₁₉H₄₀O | C₁₉H₃₈O | C₁₉H₄₀O | [1][2] |
| Molecular Weight | 284.52 g/mol | 282.50 g/mol | 284.52 g/mol | [1][2] |
| CAS Number | 26533-36-8 | 629-66-3 | 1454-84-8 | [1][2] |
| Appearance | White, waxy solid (estimated) | White solid | White flakes | [2] |
| Melting Point | Not experimentally determined | 57.0 °C | 62.0-64.0 °C | [3] |
| Boiling Point | Not experimentally determined | 343.0-344.0 °C (estimated) | 344.0-346.0 °C (estimated) | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) (inferred) | Insoluble in water; Soluble in alcohol | Insoluble in water; Soluble in alcohol | [4] |
The structural formula of 2-Nonadecanol reveals a chiral center at the C-2 position, indicating the existence of (R)- and (S)-enantiomers. The long aliphatic chain renders the molecule highly nonpolar, while the hydroxyl group introduces a localized region of polarity, making it an amphiphilic compound.
Caption: Chemical structure of 2-Nonadecanol.
Synthesis of 2-Nonadecanol: A Practical Approach
The synthesis of 2-Nonadecanol is most commonly achieved through the reduction of its corresponding ketone, 2-nonadecanone. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation in a laboratory setting.[5][6] An alternative approach involves the Grignard reaction between heptadecanal and a methylmagnesium halide.
Experimental Protocol: Sodium Borohydride Reduction of 2-Nonadecanone
This protocol provides a self-validating system for the synthesis of 2-Nonadecanol, with causality behind the experimental choices explained.
Materials:
-
2-Nonadecanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
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Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1M HCl)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
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Magnetic stirrer and stir bar
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Rotary evaporator
Procedure:
-
Dissolution of Ketone: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-nonadecanone in methanol (approximately 10-15 mL per gram of ketone). The choice of methanol as a solvent is due to its ability to dissolve both the ketone and sodium borohydride, facilitating a homogeneous reaction mixture.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C. This is a critical step to control the exothermic nature of the reduction and prevent potential side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions. The slight excess of NaBH₄ ensures the complete reduction of the ketone. The slow addition is necessary to manage the reaction rate and prevent excessive foaming from the evolution of hydrogen gas.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-nonadecanone spot.
-
Quenching the Reaction: After the reaction is complete, cautiously add 1M HCl dropwise to the reaction mixture to neutralize the excess sodium borohydride and the resulting borate esters. This should be done in the ice bath as the quenching process is also exothermic.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer). The choice of extraction solvent is based on the product's solubility and the ease of solvent removal.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-Nonadecanol.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.
Caption: Analytical workflow for 2-Nonadecanol.
Potential Applications in Drug Development: An Emerging Field of Inquiry
Long-chain fatty alcohols are recognized for their diverse biological activities and applications in the pharmaceutical industry. [7]While specific studies on 2-Nonadecanol are lacking, its structural characteristics suggest several promising avenues for investigation.
Antimicrobial Activity
Studies on a range of long-chain primary alcohols have demonstrated significant antibacterial activity, with the efficacy being dependent on the carbon chain length. [8]This activity is often attributed to the disruption of the bacterial cell membrane. The amphiphilic nature of 2-Nonadecanol, with its long lipophilic tail and polar head, makes it a candidate for similar antimicrobial properties. Further research is warranted to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogenic bacteria and fungi.
Drug Delivery Systems
The amphiphilic properties of long-chain fatty alcohols make them suitable for use as excipients in drug formulations, such as in the formation of emulsions, creams, and ointments. They can also be incorporated into more advanced drug delivery systems like lipid nanoparticles and nanoemulsions to enhance the solubility and bioavailability of poorly water-soluble drugs. [9]The specific stereochemistry of 2-Nonadecanol could potentially influence the stability and drug-loading capacity of such delivery systems.
Toxicological Profile: A Preliminary Assessment
Conclusion and Future Directions
2-Nonadecanol is a long-chain secondary alcohol with a chemical structure that suggests a range of interesting properties and potential applications. While a significant gap in the experimental data for this specific compound exists, this guide has provided a comprehensive overview based on its molecular structure and data from closely related compounds. The detailed synthetic protocol and the predicted analytical data serve as a valuable resource for researchers initiating studies on 2-Nonadecanol.
Future research should focus on several key areas:
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Experimental Determination of Physicochemical Properties: Obtaining accurate experimental data for the melting point, boiling point, and solubility of 2-Nonadecanol is essential for its proper characterization.
-
Comprehensive Spectroscopic Analysis: The acquisition and full interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectra will provide definitive structural confirmation.
-
Evaluation of Biological Activities: Systematic screening of 2-Nonadecanol for antimicrobial, anti-inflammatory, and other biological activities is a critical next step.
-
Exploration in Drug Delivery: Investigating the potential of 2-Nonadecanol as an excipient or a component of novel drug delivery systems could unlock new therapeutic possibilities.
By addressing these research gaps, the scientific community can fully elucidate the potential of 2-Nonadecanol and pave the way for its application in various scientific and industrial fields.
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